

A Technical Guide to High-Purity Olanzapine-d3 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available sources of high-purity **Olanzapine-d3**. It includes a comparative analysis of supplier specifications, detailed experimental protocols for its use as an internal standard, and an overview of the signaling pathways of Olanzapine to provide context for its application in research.

Commercially Available Sources of High-Purity Olanzapine-d3

Olanzapine-d3, a deuterated analog of the atypical antipsychotic olanzapine, is a critical tool for researchers, particularly in pharmacokinetic and bioanalytical studies. Its use as an internal standard in mass spectrometry-based quantification methods ensures high accuracy and precision. Several reputable suppliers offer high-purity **Olanzapine-d3** for research purposes. The following tables summarize the available quantitative data from various commercial sources.



Supplier	Product Name	Catalog Number	CAS Number	Molecul ar Formula	Molecul ar Weight (g/mol)	Purity	Isotopic Purity
LGC Standard s	Olanzapi ne-d3	O253752	786686- 79-1	C17H17D3 N4S	315.45	99.78% (HPLC) [1]	98.8% (do=0.00 %, d1=0.12 %, d2=3.42 %, d3=96.47 %)[1]
MedChe mExpres s	Olanzapi ne-d3	HY- 14541S	786686- 79-1	C17H17D3 N4S	315.45	99.09%	Not specified
Daicel Pharma	Olanzapi ne-D3	DCTI-A- 000041	786686- 79-1	C17H17D3 N4S	315.45	High Purity (CoA available) [2]	Deuteriu m- labeled standard (CoA available) [2]
Simson Pharma	Olanzapi ne-d3		786686- 79-1	C17H17D3 N4S		High Quality (CoA available)	
Veeprho	Olanzapi ne-D3	DVE0010 51	786686- 79-1	C17H17D3 N4S	315.45	High Quality (CoA available) [3]	Deuteriu m- labeled analog[3]
Cayman Chemical	Olanzapi ne-d8	11937	1093380- 13-2	C17H12D8 N4S	320.5	≥98%	≥99% deuterate



d forms (d1-d8)

Note: While some suppliers like Daicel Pharma, Simson Pharma, and Veeprho state that a Certificate of Analysis (CoA) with detailed purity and isotopic enrichment data is available, this information was not publicly accessible and would likely require a direct inquiry or purchase.

Experimental Protocols

Olanzapine-d3 is predominantly used as an internal standard for the quantification of olanzapine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and analysis.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

- Materials:
 - Human plasma or serum samples
 - Olanzapine-d3 internal standard solution (in methanol)
 - Acetonitrile (ACN) with 0.1% formic acid (precipitation solvent)
 - Vortex mixer
 - Centrifuge
- · Protocol:
 - To 100 μL of plasma or serum in a microcentrifuge tube, add a specific amount of Olanzapine-d3 internal standard solution.
 - Add 300 µL of cold ACN with 0.1% formic acid to precipitate proteins.
 - Vortex the mixture vigorously for 30 seconds.



- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant and inject a portion into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

This method provides a cleaner sample extract compared to protein precipitation, reducing matrix effects.

- · Materials:
 - Human plasma or serum samples
 - Olanzapine-d3 internal standard solution
 - SPE cartridges (e.g., Oasis HLB)
 - Methanol (conditioning and elution solvent)
 - Water (equilibration and wash solvent)
 - SPE vacuum manifold
 - Evaporator (e.g., nitrogen evaporator)
 - Reconstitution solvent (e.g., mobile phase)
- Protocol:
 - Add **Olanzapine-d3** internal standard to the plasma or serum sample.
 - Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the plasma/serum sample onto the conditioned cartridge.
 - Wash the cartridge with 1 mL of water to remove polar interferences.
 - Elute the analyte and internal standard with 1 mL of methanol.



- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
 [4][5]

LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column is commonly used (e.g., Waters XBridge C18, ACE C18).
 - Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).
 - Flow Rate: Typically in the range of 0.3-0.6 mL/min.
 - Injection Volume: 5-20 μL.
- Tandem Mass Spectrometry (MS/MS) Conditions:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is standard.
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
 - MRM Transitions:
 - Olanzapine: m/z 313.2 → 256.1[6]
 - Olanzapine-d3: m/z 316.2 → 256.1[6]
 - Instrument parameters such as collision energy and declustering potential should be optimized for the specific mass spectrometer being used.

Signaling Pathways of Olanzapine

Olanzapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Understanding these pathways is crucial for research into



its mechanism of action and the development of novel therapeutics.

Olanzapine's Interaction with the Dopamine D2 Receptor

Olanzapine acts as an antagonist at the dopamine D2 receptor. In conditions like schizophrenia, an overactivity of the mesolimbic dopamine pathway is hypothesized to contribute to positive symptoms. By blocking D2 receptors, olanzapine reduces dopaminergic neurotransmission, thereby alleviating these symptoms.



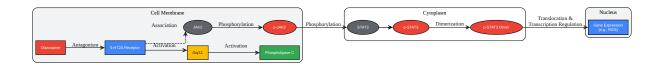
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Olanzapine's antagonistic action on the Dopamine D2 receptor pathway.

Olanzapine's Interaction with the Serotonin 5-HT2A Receptor and JAK-STAT Pathway

Olanzapine is also a potent antagonist of the serotonin 5-HT2A receptor. This action is thought to contribute to its efficacy against negative symptoms of schizophrenia and its lower incidence of extrapyramidal side effects compared to typical antipsychotics. Chronic administration of olanzapine can lead to desensitization of the 5-HT2A receptor signaling pathway, a process that involves the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[7][8] Olanzapine antagonism at the 5-HT2A receptor, which is coupled to Gq/11 proteins, leads to the activation of the JAK2-STAT3 pathway.[7] This results in the translocation of phosphorylated STAT3 to the nucleus, where it can modulate the expression of genes, including regulators of G-protein signaling (RGS), which in turn can dampen the initial G-protein signal.[7][9]





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Olanzapine's influence on the 5-HT2A receptor and the JAK-STAT signaling pathway.

This technical guide provides a foundational understanding of high-purity **Olanzapine-d3** for research applications. For specific applications and troubleshooting, consulting the manufacturer's documentation and relevant scientific literature is recommended.

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